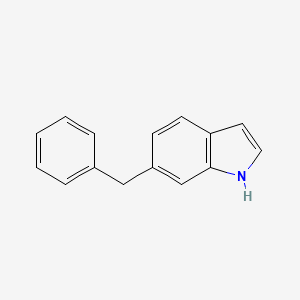
(S)-tert-Butyl 2-(6-bromopyridin-2-ylcarbamoyl) pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are frequently employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
科学研究应用
Chemistry
In chemistry, tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a probe for studying biological processes. Its structural features could make it a candidate for drug development or as a tool in biochemical assays.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile component in various industrial applications.
作用机制
The mechanism by which tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- tert-butyl (S)-2-((6-chloropyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- tert-butyl (S)-2-((6-fluoropyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- tert-butyl (S)-2-((6-iodopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its analogs with different halogen substitutions, the bromine atom might confer distinct electronic and steric properties, affecting the compound’s behavior in chemical and biological systems.
属性
分子式 |
C15H20BrN3O3 |
|---|---|
分子量 |
370.24 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-[(6-bromopyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-9-5-6-10(19)13(20)18-12-8-4-7-11(16)17-12/h4,7-8,10H,5-6,9H2,1-3H3,(H,17,18,20)/t10-/m0/s1 |
InChI 键 |
UBSALCOFFADXMZ-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=NC(=CC=C2)Br |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=NC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


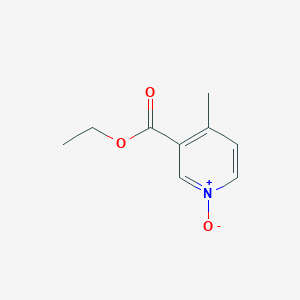
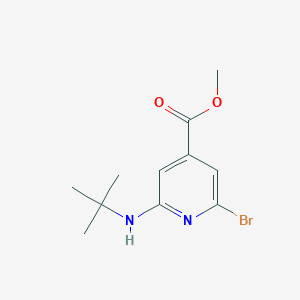
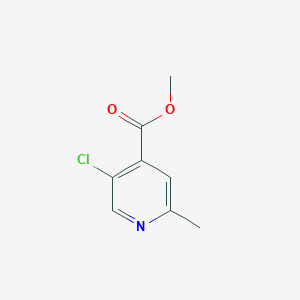
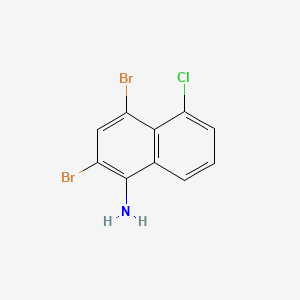
![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
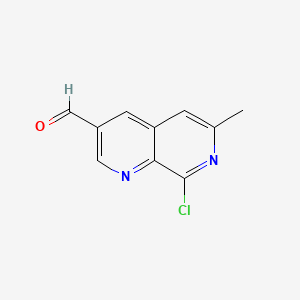
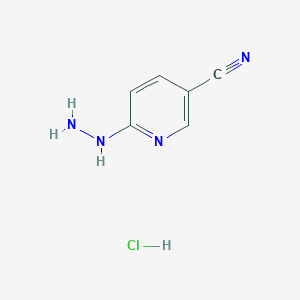

![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)
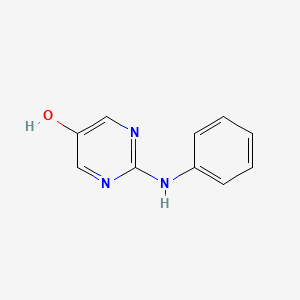
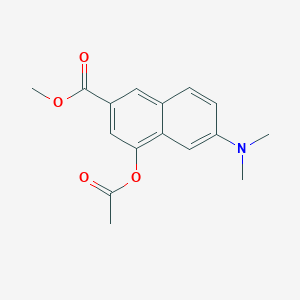

![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
